N-(3-{methyl[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a benzoxazole ring, a propanamide group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The subsequent steps involve the formation of the propanamide and ethanediamide groups through amide bond formation reactions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles such as solvent recycling and the use of less hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized to form corresponding N-oxides.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,4-BENZOXAZIN-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE: Similar structure but with a benzoxazin ring instead of benzoxazole.
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,2,4-TRIAZIN-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE: Contains a triazin ring instead of benzoxazole.
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE: Similar structure but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring, in particular, provides unique electronic and steric properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C23H26N4O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-[methyl-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoyl]amino]propyl]-N'-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C23H26N4O5/c1-16-8-10-17(11-9-16)25-22(30)21(29)24-13-5-14-26(2)20(28)12-15-27-18-6-3-4-7-19(18)32-23(27)31/h3-4,6-11H,5,12-15H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
VWZOHFKSLKXVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C(=O)CCN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.